molecular formula C8H15Br4O4P B12779922 Diisopropyl 1,2,2,2-tetrabromoethyl phosphate CAS No. 102305-58-8

Diisopropyl 1,2,2,2-tetrabromoethyl phosphate

Cat. No.: B12779922
CAS No.: 102305-58-8
M. Wt: 525.79 g/mol
InChI Key: SAMIPGLXUYFKNP-UHFFFAOYSA-N
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Description

Diisopropyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound with the molecular formula C8H15Br4O4P. It is known for its unique structure, which includes four bromine atoms attached to an ethyl phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of diisopropyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce less brominated compounds .

Scientific Research Applications

Diisopropyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: It is used in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of diisopropyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved include covalent bonding with target molecules and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
  • Triisopropyl 1,2,2,2-tetrabromoethyl phosphate
  • Diethyl 1,2,2,2-tetrabromoethyl phosphate

Uniqueness

This compound is unique due to its specific combination of isopropyl groups and tetrabromoethyl moiety. This structure imparts distinct chemical properties, such as higher reactivity and stability, compared to similar compounds. Its versatility in various applications makes it a valuable compound in both research and industry .

Properties

CAS No.

102305-58-8

Molecular Formula

C8H15Br4O4P

Molecular Weight

525.79 g/mol

IUPAC Name

dipropan-2-yl 1,2,2,2-tetrabromoethyl phosphate

InChI

InChI=1S/C8H15Br4O4P/c1-5(2)14-17(13,15-6(3)4)16-7(9)8(10,11)12/h5-7H,1-4H3

InChI Key

SAMIPGLXUYFKNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC(C)C)OC(C(Br)(Br)Br)Br

Origin of Product

United States

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